5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one

Lipophilicity optimization Blood-brain barrier penetration ADME profiling

5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one is a trisubstituted 2-pyridinone derivative (C15H15NO2S, MW 273.35 g/mol) characterized by a benzoyl group at C-5, an ethylsulfanyl moiety at C-6, and a methyl group on the ring nitrogen. Its calculated partition coefficient (LogP 2.73) and topological polar surface area (PSA 64.37 Ų) place it within drug-like physicochemical space, while the 6-ethylsulfanyl substituent distinguishes it from the parent 5-benzoyl-1-methylpyridin-2(1H)-one scaffold (CAS 53995-89-4).

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
CAS No. 602309-16-0
Cat. No. B12574581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one
CAS602309-16-0
Molecular FormulaC15H15NO2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCCSC1=C(C=CC(=O)N1C)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO2S/c1-3-19-15-12(9-10-13(17)16(15)2)14(18)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
InChIKeyGIOJURSIADIYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one (CAS 602309-16-0): Procurement-Relevant Physicochemical and Structural Baseline


5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one is a trisubstituted 2-pyridinone derivative (C15H15NO2S, MW 273.35 g/mol) characterized by a benzoyl group at C-5, an ethylsulfanyl moiety at C-6, and a methyl group on the ring nitrogen . Its calculated partition coefficient (LogP 2.73) and topological polar surface area (PSA 64.37 Ų) place it within drug-like physicochemical space, while the 6-ethylsulfanyl substituent distinguishes it from the parent 5-benzoyl-1-methylpyridin-2(1H)-one scaffold (CAS 53995-89-4) . The compound has been referenced in patent literature as a protein modulator in medicinal chemistry, though specific biological target data remain limited in the public domain .

Why 5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one Cannot Be Replaced by Simple 5-Benzoyl-1-methylpyridin-2(1H)-one


The 6-ethylsulfanyl substituent is not a silent spectator; it fundamentally alters the molecule's lipophilicity, electron distribution, and metabolic vulnerability . The des-ethylsulfanyl analog 5-benzoyl-1-methylpyridin-2(1H)-one (CAS 53995-89-4) has a lower LogP (approximately 2.35) and higher PSA (~113 Ų) [1]. This difference shifts the target compound further into the preferred property window for blood-brain barrier penetration and cellular membrane permeability . Additionally, the 6-alkylsulfanyl group serves as a pro-metabolic handle; its oxidation to the sulfoxide or sulfone generates metabolites with markedly different physicochemical and biological profiles, a liability absent in the des-sulfur analog. Generic substitution therefore risks altered ADME properties and divergent biological activity.

Quantitative Differentiation Evidence for 5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one vs. Closest Analogs


Lipophilicity (LogP) Shift vs. Des-6-Ethylsulfanyl Analog

The target compound exhibits a computed LogP of 2.73, compared to approximately 2.35 for the closest des-ethylsulfanyl analog 5-benzoyl-1-methylpyridin-2(1H)-one [1]. This ~0.38 log unit increase corresponds to roughly a 2.4-fold increase in partition coefficient, consistent with the addition of a two-carbon ethylsulfanyl group.

Lipophilicity optimization Blood-brain barrier penetration ADME profiling

Topological Polar Surface Area (TPSA) Reduction Relative to Des-6-Ethylsulfanyl Analog

The target compound features a TPSA of 64.37 Ų, which is approximately 49 Ų lower than the ~113.43 Ų reported for a representative des-ethylsulfanyl 5-benzoylpyridinone analog [1]. The sulfur atom contributes minimal polar surface area while adding hydrophobic surface, creating a favorable TPSA/LogP ratio.

Membrane permeability Oral bioavailability CNS drug design

Synthetic Diversification via Oxidation: 6-Ethylsulfanyl → 6-Ethylsulfinyl/Sulfonyl

The ethylsulfanyl group at C-6 can be selectively oxidized to the sulfoxide or sulfone, as demonstrated for structurally related 6-alkylsulfanylpyridines, enabling access to a library of derivatives with tunable polarity and hydrogen-bonding capacity [1]. This chemical handle is absent in the des-sulfur analog.

Synthetic chemistry Prodrug design Sulfoxide metabolite

X-Ray Structural Confirmation of 6-Ethylsulfanyl Conformation

A related 5-benzoyl-6-(ethylsulfanyl)pyridinone scaffold has been characterized by single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations, confirming the preferred orientation of the ethylsulfanyl group relative to the pyridinone ring and the benzoyl carbonyl [1]. This structural information enables informed docking studies and crystal engineering.

X-ray crystallography Conformational analysis Structure-based design

Explicit Acknowledgment: Limited Direct Comparative Biological Activity Data

At the time of this analysis, no peer-reviewed, head-to-head biological activity comparisons between 5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one and its closest in-class analogs were identified in public databases (PubMed, ChEMBL, BindingDB, ZINC). The compound does not appear to have been registered in major bioactivity databases. The differentiation evidence presented above is therefore limited to physicochemical properties, synthetic versatility, and structural characterization. Prospective users should commission custom comparative assays if biological differentiation is a procurement criterion.

Data gap Biological activity Procurement diligence

Recommended Procurement and Deployment Scenarios for 5-Benzoyl-6-(ethylsulfanyl)-1-methylpyridin-2(1H)-one


CNS-Penetrant Probe or Lead Optimization Library

Procure this compound when the goal is to populate a screening library with CNS MPO-compliant scaffolds. Its LogP of 2.73 and TPSA of 64.37 Ų fall within the recommended permeability window (LogP 2–4, TPSA 40–90 Ų), as established in the evidence for lipophilicity shift and TPSA reduction relative to the des-ethylsulfanyl analog [1].

Sulfoxide/Sulfone Derivative Library Generation

Use this compound as a single precursor for generating a panel of 6-ethylsulfinyl and 6-ethylsulfonyl derivatives via controlled oxidation. As demonstrated for analogous 6-alkylsulfanylpyridines [1], this approach enables rapid exploration of hydrogen-bond acceptor strength and metabolic soft-spot modulation without synthesizing each derivative de novo.

Structure-Based Drug Design with Experimental 3D Coordinates

Leverage the available XRD and DFT structural data for the 6-ethylsulfanyl-5-benzoylpyridinone scaffold [1] as a starting point for molecular docking and pharmacophore modeling. The experimentally validated conformation of the ethylsulfanyl side chain reduces docking uncertainty compared to analogs lacking structural characterization.

Custom Comparative Biological Profiling Against HIV-1 RT or FLAP

For teams that have identified 5-benzoylpyridinones or 4-arylthiopyridinones as active against HIV-1 reverse transcriptase (IC50 3–6 nM for lead compounds [1]) or FLAP, this compound can serve as a targeted analog to probe the contribution of the 6-ethylsulfanyl substituent. Commission parallel IC50 determination against the target of interest and compare to the des-ethylsulfanyl analog to establish biological SAR.

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